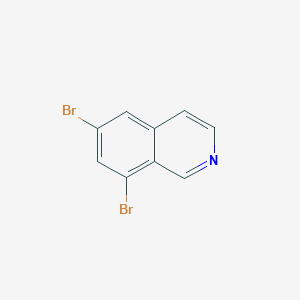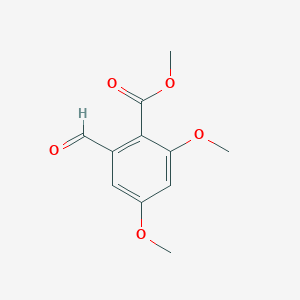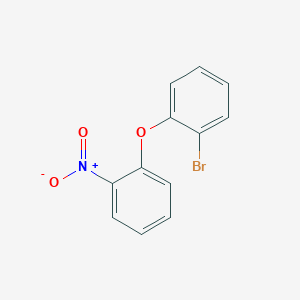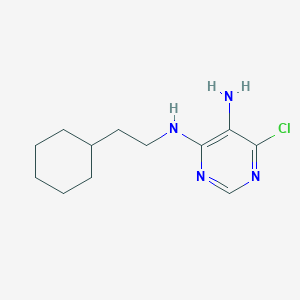
6,8-Dibromoisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromoisoquinoline is a brominated derivative of isoquinoline, characterized by the presence of bromine atoms at the 6th and 8th positions of the isoquinoline ring
Synthetic Routes and Reaction Conditions:
Bromination of Isoquinoline: The most common method involves the bromination of isoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in an inert solvent like chloroform or carbon tetrachloride under controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial synthesis often employs continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems allows for the efficient scaling up of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced isoquinoline derivatives.
Substitution: The bromine atoms in this compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This leads to the formation of a wide range of substituted isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Chemistry:
Synthesis of Complex Molecules: this compound serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is used in the development of novel catalysts for various organic transformations.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including anticancer and antimicrobial agents.
Biochemical Studies: It is used in studies to understand the interaction of brominated compounds with biological systems.
Industry:
Material Science: this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 6,8-Dibromoisoquinoline exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atoms enhance the compound’s reactivity, allowing it to undergo selective transformations. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, are influenced by its brominated structure, which can modulate its binding affinity and activity.
Comparación Con Compuestos Similares
5,8-Dibromoisoquinoline: Similar in structure but with bromine atoms at the 5th and 8th positions.
6,7-Dibromoisoquinoline: Bromine atoms at the 6th and 7th positions.
Isoquinoline: The parent compound without bromine substitution.
Uniqueness: 6,8-Dibromoisoquinoline is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and properties compared to other brominated isoquinolines
Propiedades
Fórmula molecular |
C9H5Br2N |
|---|---|
Peso molecular |
286.95 g/mol |
Nombre IUPAC |
6,8-dibromoisoquinoline |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H |
Clave InChI |
ZSOMKSDGQLCPRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C(C=C(C=C21)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B12099450.png)


![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)
![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)




![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)


![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B12099541.png)

